1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole
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Overview
Description
1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the oxadiazole intermediate with a thiol or disulfide compound.
Formation of the tetrazole ring: This can be accomplished by the cyclization of azides with nitriles or other suitable precursors under thermal or catalytic conditions.
Attachment of the methoxyphenyl group: This step involves the coupling of the tetrazole intermediate with a methoxyphenyl halide or similar compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the tetrazole and oxadiazole rings allows for potential interactions with metal ions and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-3-((4-methylphenyl)sulfonyl)-1-propanone: Another compound with a methoxyphenyl group and a sulfonyl group, but with different structural features.
5-phenyl-1,3,4-oxadiazole-2-thiol: Contains the oxadiazole ring and a thiol group, similar to the sulfanyl group in the target compound.
Uniqueness
1-(4-methoxyphenyl)-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-1H-1,2,3,4-tetrazole is unique due to the combination of the tetrazole, oxadiazole, and methoxyphenyl groups in a single molecule
Properties
Molecular Formula |
C17H14N6O2S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H14N6O2S/c1-24-14-9-7-13(8-10-14)23-17(20-21-22-23)26-11-15-18-19-16(25-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
ZVPAEPYXZRXOPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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